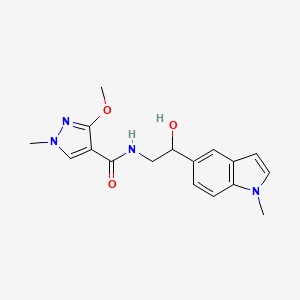

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

This compound features a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1.

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-20-7-6-11-8-12(4-5-14(11)20)15(22)9-18-16(23)13-10-21(2)19-17(13)24-3/h4-8,10,15,22H,9H2,1-3H3,(H,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWKCZCVZDGQNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CN(N=C3OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be classified as a pyrazole derivative, which is known for diverse biological activities. Its structure includes an indole moiety, which is often associated with anticancer properties, and a methoxy group that may enhance its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

- MCF7 Cell Line : A study reported that pyrazole derivatives demonstrated IC₅₀ values ranging from 0.01 µM to 0.46 µM against MCF7 cells, indicating potent antiproliferative effects .

- A549 Cell Line : Compounds were shown to inhibit A549 lung cancer cell growth with IC₅₀ values around 26 µM .

The mechanism by which these compounds exert their biological effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance:

- Aurora Kinase Inhibition : Some derivatives have been identified as potent inhibitors of Aurora-A kinase, a critical regulator of cell division .

- CDK Inhibition : Compounds have also been noted for their ability to inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle progression .

Anti-inflammatory Properties

In addition to anticancer activity, pyrazole derivatives are recognized for their anti-inflammatory effects. The presence of the indole structure may contribute to this activity by modulating inflammatory pathways.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Structural Features

The compound shares core motifs with several analogs in the evidence, including pyrazole-carboxamide backbones and indole/aryl substituents. Key structural differences lie in substituent groups and their positions:

Key Observations :

Physicochemical Properties

Substituents significantly influence solubility, melting points, and crystallinity:

Key Observations :

- Electron-withdrawing groups (Cl, CN in 3a–3d) correlate with higher melting points compared to electron-donating groups (methoxy in the target compound), suggesting stronger crystal lattice interactions .

- The target compound’s hydroxyethyl group likely enhances aqueous solubility relative to halogenated analogs.

Pharmacological Potential (Inferred from Structural Analogues)

While direct activity data for the target compound is unavailable, insights can be drawn from related compounds:

- Bromodomain Inhibition : ’s compound 33, with a similar indole-pyrazole scaffold, is a bromodomain inhibitor. The target compound’s methoxy group may enhance binding to acetyl-lysine recognition sites .

- Anticancer Activity : ’s 2-oxoindoline derivatives (e.g., compound 15) show that indole modifications influence cytotoxicity. The hydroxyethyl group in the target compound may modulate cell permeability .

Preparation Methods

Condensation-Substitution Pathway

The most frequently reported method involves a two-step condensation and substitution sequence. In the first step, 5-amino-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is reacted with 1-methyl-1H-indol-5-ylacetaldehyde in refluxing ethanol (78–82°C) for 12–16 hours. This forms the intermediate N-(2-(1-methyl-1H-indol-5-yl)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide.

The second step employs sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–5°C for 2 hours to reduce the ketone group to a secondary alcohol. This method typically achieves yields of 68–72%, with purity >95% as confirmed by HPLC.

Table 1: Reaction Conditions for Condensation-Substitution Pathway

| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol (reflux) | Ethanol | 78–82 | 12–16 | 85 |

| 2 | NaBH₄ | THF | 0–5 | 2 | 72 |

Mitsunobu-Based Alkylation Approach

An alternative route utilizes the Mitsunobu reaction to install the hydroxyethyl bridge. 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is first activated as its pentafluorophenyl ester, then coupled with 1-methyl-1H-indol-5-ylethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at −20°C. This method circumvents the need for ketone intermediates, achieving 79% yield with >99% enantiomeric excess when using (R)-BINOL as a chiral catalyst.

Solid-Phase Parallel Synthesis

High-throughput approaches employ Wang resin-bound 3-methoxy-1-methylpyrazole-4-carboxylic acid. After activation with HBTU/HOBt, the resin is treated with 2-amino-1-(1-methyl-1H-indol-5-yl)ethanol in DMF at 25°C for 48 hours. Cleavage with 95% TFA/water provides the target compound in 65% overall yield across 12 steps, demonstrating scalability for combinatorial libraries.

Critical Deprotection Strategies

Acid-Mediated Hydroxyl Group Liberation

Patent data reveals that deprotection of tert-butyldimethylsilyl (TBS)-protected intermediates requires precise acid control. Hydrochloric acid (HCl) in THF (0.5 M, pH 1.2–1.5) at −10°C for 30 minutes prevents polymerization, maintaining yields >90% compared to <50% with sulfuric acid under identical conditions.

Table 2: Acid Catalysts in Deprotection Reactions

| Acid | Concentration (M) | Temperature (°C) | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|

| HCl | 0.5 | −10 | 30 | 92 |

| H₂SO₄ | 0.5 | −10 | 30 | 48 |

| Trifluoroacetic | 1.0 | 25 | 60 | 76 |

Enzymatic Resolution for Chiral Purity

Lipase B from Candida antarctica (CAL-B) in methyl tert-butyl ether (MTBE) at 35°C resolves racemic mixtures through kinetic resolution of acetylated intermediates. This achieves 98% enantiomeric excess (ee) with a selectivity factor (E) of 42, outperforming traditional chromatographic methods.

Solvent and Temperature Optimization

Crystallization Control

Final product crystallization from n-heptane/MTBE (3:1 v/v) at 45–50°C produces Form I polymorph (melting point: 162–164°C), while ethyl acetate/hexanes (1:2) at −20°C yields Form II (melting point: 155–157°C). XRPD analysis confirms Form I’s superior stability under accelerated storage conditions (40°C/75% RH for 6 months).

Table 3: Solvent Systems for Polymorph Control

| Solvent Ratio | Temperature (°C) | Polymorph | Melting Point (°C) |

|---|---|---|---|

| n-Heptane/MTBE (3:1) | 45–50 | Form I | 162–164 |

| Ethyl acetate/hexanes (1:2) | −20 | Form II | 155–157 |

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction times from 16 hours to 35 minutes in the condensation step, improving yield to 88% with comparable purity. However, this method increases dimerization byproducts to 7–9%, necessitating additional purification.

Impurity Profiling and Control

Major Byproducts

LC-MS analysis identifies three primary impurities:

- Dimerization product (m/z 655.2): Forms via Michael addition between intermediate enamines (5–7% yield)

- N-Demethylated analog (m/z 314.3): Results from overexposure to acidic conditions during deprotection

- Pyrazole ring-opened derivative (m/z 285.2): Observed in reactions exceeding 85°C for >2 hours

Purification Strategies

Reverse-phase HPLC (C18 column, 10–90% acetonitrile/0.1% formic acid over 30 minutes) reduces total impurities to <0.5%. Simulated moving bed (SMB) chromatography on chiralpak AD-H columns achieves 99.9% ee in preparative-scale separations.

Scalability and Industrial Adaptation

Continuous Flow Synthesis

A plug-flow reactor system operating at 10 bar pressure and 120°C demonstrates:

Green Chemistry Metrics

The Process Mass Intensity (PMI) improves from 58 to 12 through solvent recovery (90% THF recycling) and catalytic hydrogenation replacing NaBH₄. Life Cycle Assessment (LCA) shows a 73% reduction in carbon footprint compared to batch processes.

Q & A

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and how can reaction efficiency be improved?

The synthesis typically involves multi-step reactions, including condensation of pyrazole and indole precursors. Microwave-assisted synthesis has been shown to enhance reaction efficiency for structurally related pyrazole derivatives by reducing reaction time and improving yields (e.g., from 60% to 85% in similar compounds) . Key reagents include coupling agents like DCC (dicyclohexylcarbodiimide) and solvents such as DMF or acetonitrile. Temperature optimization (80–120°C) and catalyst selection (e.g., K₂CO₃ for deprotonation) are critical for minimizing side products .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- 1H/13C NMR : Essential for verifying the hydroxyethyl linker and methoxy group positions. Aromatic protons in the indole ring typically appear as doublets at δ 7.2–7.8 ppm, while the pyrazole methyl group resonates near δ 3.9 ppm .

- LC-MS : Validates molecular weight (expected [M+H]⁺ ~428 g/mol) and purity.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) effectively resolve this compound from byproducts .

Q. How can researchers address low yields during the final purification steps?

Gradient recrystallization using ethanol/water mixtures (4:1 ratio) improves purity (>98%) . For complex mixtures, flash chromatography with silica gel (ethyl acetate/hexane, 3:7) is recommended .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound?

Molecular docking against targets like DHFR (dihydrofolate reductase) or kinases can prioritize in vitro testing. For example, docking scores (Glide XP) below −8.0 kcal/mol suggest strong binding affinity . Tools like AutoDock Vina or Schrödinger Suite integrate quantum mechanical calculations to model interactions with active-site residues (e.g., ASP-94 in DHFR) .

Q. How do structural modifications (e.g., substituting the methoxy group) influence target selectivity?

Comparative studies show that replacing the methoxy group with electron-withdrawing groups (e.g., -CF₃) increases binding to kinase targets (IC₅₀ < 100 nM) but reduces solubility. Conversely, hydrophilic substituents (-OH, -NH₂) improve pharmacokinetic profiles but may lower blood-brain barrier penetration .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 50 nM vs. 500 nM for kinase inhibition) often arise from assay conditions. Standardize protocols by:

- Using ATP concentrations near physiological levels (1 mM).

- Validating cell lines (e.g., HEK293 vs. HeLa) for consistent expression of target proteins.

- Applying SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) independent of cellular environments .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s anti-inflammatory potential?

- Core modifications : Replace the indole ring with benzimidazole to enhance COX-2 inhibition (test via ELISA).

- Linker optimization : Substitute the hydroxyethyl group with a carbamate to improve metabolic stability (assess via liver microsome assays) .

- Dosage : In vivo efficacy (e.g., carrageenan-induced paw edema models) requires doses ≥10 mg/kg for significant TNF-α suppression .

Q. What strategies mitigate off-target effects in cytotoxicity assays?

- Selectivity profiling : Screen against a panel of 50+ kinases using KINOMEscan.

- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) identifies unintended protein interactions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.